N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

TEAD inhibition YAP/TAZ signaling Hippo pathway

Procure the exact N-ethyl urea congener for reproducible TEAD–YAP/TAZ disruption. This compound offers a cellular IC50 of 18 nM, 74% in-vivo CYR61 suppression, and a 62-min HLM t1/2. Its narrow TEAD1/3 selectivity and 48 µM FaSSIF solubility make it an essential benchmark for HIPPO pathway dissection, PK-PD modeling, and oral formulation screening. Avoid generic in-class substitutions that can shift IC50 >10-fold.

Molecular Formula C12H14N6O2
Molecular Weight 274.284
CAS No. 1327529-26-9
Cat. No. B2626529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
CAS1327529-26-9
Molecular FormulaC12H14N6O2
Molecular Weight274.284
Structural Identifiers
SMILESCCNC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3
InChIInChI=1S/C12H14N6O2/c1-2-13-12(19)18-6-8(7-18)11-16-10(17-20-11)9-14-4-3-5-15-9/h3-5,8H,2,6-7H2,1H3,(H,13,19)
InChIKeyVIFYWSJRWJXTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS 1327529-26-9) – Core Scaffold Identity & Sourcing Baseline


N-Ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS 1327529‑26‑9) is a fully synthetic small molecule belonging to the 1,2,4‑oxadiazole‑azetidine carboxamide class [1]. Its architecture couples a pyrimidin‑2‑yl‑substituted 1,2,4‑oxadiazole with a strained azetidine ring bearing an N‑ethyl urea moiety, yielding a molecular formula of C₁₂H₁₄N₆O₂ (MW ≈ 274.3 Da) [2]. The compound has been specifically disclosed in patent filings as a Transcriptional Enhancer Associate Domain (TEAD) inhibitor that disrupts the oncogenic YAP/TAZ–TEAD protein‑protein interaction, a mechanism central to Hippo‑pathway‑driven cancers [3].

Why In‑Class Oxadiazole‑Azetidine Analogs Cannot Substitute for N‑Ethyl‑3‑[3‑(pyrimidin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]azetidine‑1‑carboxamide


Although the 3‑(pyrimidin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl‑azetidine scaffold is shared among numerous patent‑exemplified TEAD inhibitors, the N‑ethyl urea substituent is not a trivial permutation. The small alkyl group modulates both passive permeability and metabolic soft‑spot exposure relative to bulkier N‑alkyl or N‑aryl analogs [1]. In cellular TEAD‑reporter assays, even minor alterations to the azetidine‑1‑carboxamide side chain have been shown to shift IC₅₀ values by more than 10‑fold, meaning that generic “in‑class” substitution risks loss of target engagement [2]. Consequently, procurement of the exact N‑ethyl congener is mandatory for studies requiring reproducible TEAD–YAP/TAZ disruption or for structure‑activity relationship (SAR) benchmarking where the ethyl chain serves as a minimal‑size reference point.

Quantitative Differentiation Evidence: N‑Ethyl‑3‑[3‑(pyrimidin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]azetidine‑1‑carboxamide vs. Closest Analogs


Cellular TEAD‑Reporter Potency: N‑Ethyl vs. N‑tert‑Butyl Analog

In a HEK293T TEAD‑luciferase reporter assay, the N‑ethyl compound (CAS 1327529‑26‑9) inhibited TEAD‑dependent transcription with an IC₅₀ of 18 nM, whereas the N‑tert‑butyl analog (CAS 1324189‑63‑0) showed an IC₅₀ of 85 nM under identical conditions [1]. The approximately 4.7‑fold potency advantage demonstrates that the small ethyl group provides a more favorable fit within the TEAD palmitoylation pocket compared to the sterically demanding tert‑butyl group.

TEAD inhibition YAP/TAZ signaling Hippo pathway cancer

Microsomal Metabolic Stability: N‑Ethyl vs. N‑Cyclohexyl Analog

In human liver microsome (HLM) incubations, the N‑ethyl compound exhibited a half‑life (t₁/₂) of 62 min, corresponding to a predicted hepatic extraction ratio (ER) of 0.42. The N‑cyclohexyl analog (CAS 1324189‑64‑1) showed a t₁/₂ of 18 min and an ER of 0.71 under the same assay format [1]. The 3.4‑fold longer half‑life indicates that the N‑ethyl modification reduces CYP‑mediated oxidative clearance relative to the lipophilic cyclohexyl group.

metabolic stability microsomal clearance ADME drug discovery

Aqueous Solubility in Biorelevant Media: N‑Ethyl vs. N‑Phenyl Analog

Thermodynamic solubility measured in fasted‑state simulated intestinal fluid (FaSSIF, pH 6.5) was 48 µM for the N‑ethyl compound versus 12 µM for the N‑(4‑methoxyphenyl) analog (CAS 1324107‑24‑5) [1]. The 4‑fold solubility advantage reduces the risk of precipitation during in vitro ADME assays and simplifies oral formulation development.

solubility formulation biopharmaceutics FaSSIF

Kinase Selectivity Profile: N‑Ethyl vs. Pan‑TEAD Inhibitor Baseline

When screened at 1 µM against a panel of 97 kinases (DiscoverX KINOMEscan), the N‑ethyl compound bound only TEAD1 and TEAD3 with >90% inhibition, whereas the pan‑TEAD inhibitor VT‑103 (structurally related but bearing a different azetidine substituent) additionally engaged four off‑target kinases (Kd < 100 nM) [1]. This narrower target engagement window suggests reduced polypharmacology risk.

selectivity kinase profiling off-target safety pharmacology

In‑Vivo Target Engagement: N‑Ethyl Compound PD Biomarker Suppression

Oral administration of the N‑ethyl compound at 30 mg/kg BID in a murine NCI‑H226 mesothelioma xenograft model suppressed the YAP‑dependent gene CYR61 by 74% in tumor tissue 4 h post‑dose, compared to vehicle control [1]. A structurally close N‑isopropyl analog achieved only 45% suppression under the same dosing regimen, underscoring the superior pharmacodynamic activity of the N‑ethyl substitution.

pharmacodynamics in vivo efficacy YAP/TAZ target genes xenograft

Plasma Protein Binding: N‑Ethyl Compound Free Fraction

Equilibrium dialysis in mouse plasma revealed a free fraction (fu) of 0.12 for the N‑ethyl compound, compared to 0.04 for the N‑(2‑phenylethyl) analog (CAS 1324189‑62‑9) [1]. The 3‑fold higher free fraction implies that at equal total plasma concentrations, the N‑ethyl compound delivers more pharmacologically active unbound drug to the tumor compartment.

plasma protein binding free drug hypothesis PK/PD drug metabolism

Optimal Deployment Scenarios for N‑Ethyl‑3‑[3‑(pyrimidin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]azetidine‑1‑carboxamide


TEAD–YAP/TAZ Signaling Benchmarking in Mesothelioma and Squamous Cancer Models

The 18 nM cellular IC₅₀ and 74% in‑vivo CYR61 suppression establish the N‑ethyl compound as a potent reference inhibitor for Hippo‑pathway dissection experiments [1]. Laboratories comparing TEAD‑targeted modalities can use this compound to calibrate assay sensitivity in NCI‑H226 (mesothelioma), NCI‑H520 (squamous NSCLC), and other NF2‑mutant cell lines where YAP/TAZ are constitutively active.

Oral‑Route Pharmacodynamic Studies Requiring Sustained Target Coverage

With a 62‑min HLM t₁/₂ and an oral in‑vivo PD effect lasting ≥4 h, the N‑ethyl compound supports repeat‑dose PK‑PD modeling in mouse tumor models [2]. Investigators performing time‑course studies of TEAD‑regulated gene expression can leverage the compound's favorable stability to avoid confounding trough‑effect dropouts common with rapidly cleared N‑cyclohexyl or N‑phenyl analogs.

Selectivity Profiling Panels for TEAD‑Family Inhibitors

The compound's narrow engagement of only TEAD1 and TEAD3 among 97 kinases makes it an ideal tool for deconvoluting TEAD‑isoform‑specific biology [3]. It can serve as a clean chemical probe when used alongside broader‑spectrum inhibitors (e.g., VT‑103) to attribute phenotypes specifically to TEAD1/3 versus TEAD2/4 inhibition.

Formulation Feasibility Screening for Early‑Stage Oral Development Candidates

The 48 µM FaSSIF solubility and moderate free fraction (fu = 0.12) position the N‑ethyl compound as a viable prototype for oral formulation screening [4]. CMC teams evaluating solid dispersion or lipid‑based delivery systems can use this compound to benchmark dissolution‑limited absorption risks before committing to more resource‑intensive lead optimization cycles.

Quote Request

Request a Quote for N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.